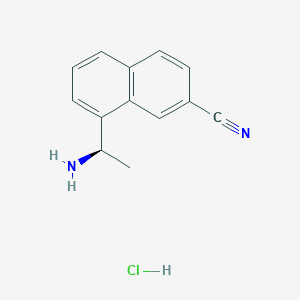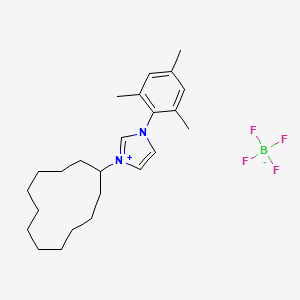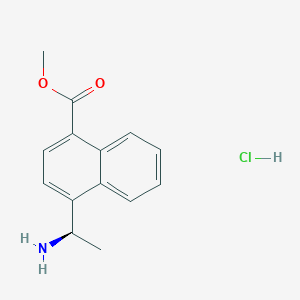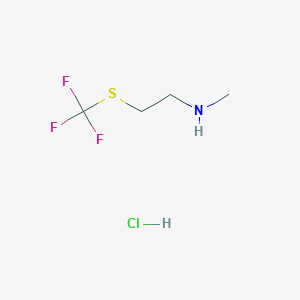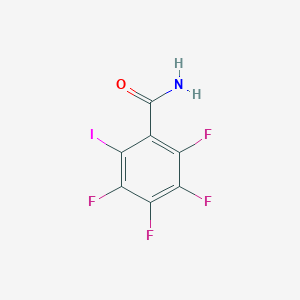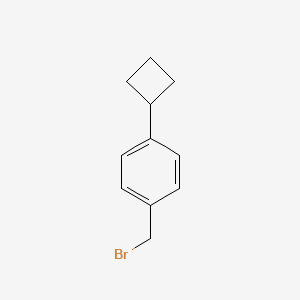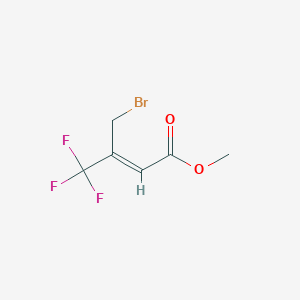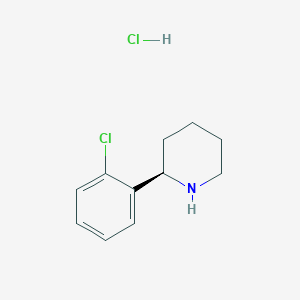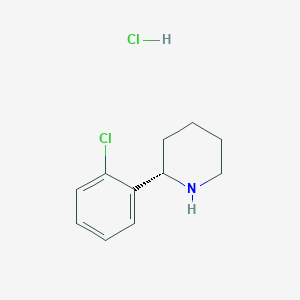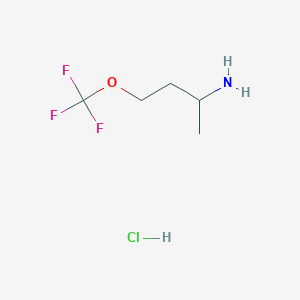![molecular formula C24H29ClN2O2RuS B6309942 Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(mesitylene)[(S,S)-MsDpen] CAS No. 865488-44-4](/img/structure/B6309942.png)
Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(mesitylene)[(S,S)-MsDpen]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(mesitylene)[(S,S)-MsDpen] is a coordination complex that features a ruthenium(II) center. This compound is notable for its application in asymmetric catalysis, particularly in transfer hydrogenation reactions. The presence of the mesitylene ligand and the chiral diamine ligand [(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)] imparts unique stereochemical properties to the complex, making it a valuable tool in enantioselective synthesis.
准备方法
The synthesis of Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) typically involves the reaction of a ruthenium precursor with mesitylene and the chiral diamine ligand. One common synthetic route is as follows:
Starting Materials: Ruthenium trichloride, mesitylene, and the chiral diamine ligand [(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)].
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The mixture is heated to facilitate the formation of the complex.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired complex in high purity.
Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness.
化学反应分析
Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: The complex is also involved in reduction reactions, particularly in transfer hydrogenation where it acts as a catalyst to transfer hydrogen from a donor molecule to an acceptor molecule.
Substitution: Ligand substitution reactions can occur, where the chloro or mesitylene ligands are replaced by other ligands under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen donors like isopropanol for transfer hydrogenation and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction and conditions employed.
科学研究应用
Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) has a wide range of scientific research applications:
Chemistry: It is extensively used in asymmetric catalysis, particularly in the synthesis of chiral molecules. Its ability to induce enantioselectivity makes it valuable in the production of pharmaceuticals and fine chemicals.
Biology: The compound’s catalytic properties are explored in biochemical reactions, where it can facilitate the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic applications includes its use in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: The compound is used in industrial processes that require enantioselective synthesis, contributing to the production of high-value chemicals with specific stereochemistry.
作用机制
The mechanism by which Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) exerts its catalytic effects involves the coordination of the substrate to the ruthenium center. The chiral environment created by the mesitylene and diamine ligands facilitates the selective transfer of hydrogen or other groups to the substrate, resulting in the formation of enantiomerically enriched products. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
相似化合物的比较
Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) can be compared with other similar ruthenium-based catalysts, such as:
Chloro(benzene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II): Similar structure but with benzene instead of mesitylene.
Chloro(cyclopentadienyl)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II): Features a cyclopentadienyl ligand.
Chloro(p-cymene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II): Contains p-cymene as the ligand.
The uniqueness of Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) lies in its specific ligand combination, which imparts distinct stereochemical properties and catalytic activity, making it particularly effective in certain enantioselective reactions.
属性
CAS 编号 |
865488-44-4 |
|---|---|
分子式 |
C24H29ClN2O2RuS |
分子量 |
546.1 g/mol |
IUPAC 名称 |
(2-amino-1,2-diphenylethyl)-methylsulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H17N2O2S.C9H12.ClH.Ru/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12;1-7-4-8(2)6-9(3)5-7;;/h2-11,14-15H,16H2,1H3;4-6H,1-3H3;1H;/q-1;;;+2/p-1 |
InChI 键 |
IACBEXZXCYLFOG-UHFFFAOYSA-M |
SMILES |
CC1=CC(=CC(=C1)C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+] |
手性 SMILES |
CC1=CC(=CC(=C1)C)C.CS(=O)(=O)[N-][C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N.Cl[Ru+] |
规范 SMILES |
CC1=CC(=CC(=C1)C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


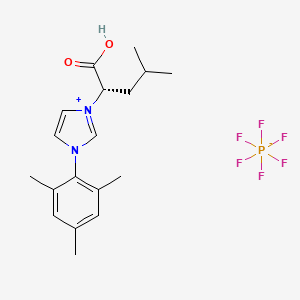
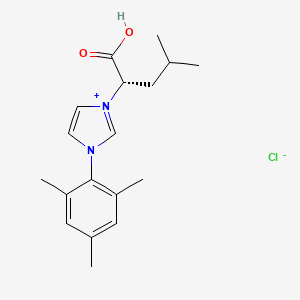
![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)
![1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride](/img/structure/B6309885.png)
